7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound features a quinazolin-4-one core modified with a 2-sulfanylidene moiety, a 4-chlorophenylmethyl group at position 3, and a 4-benzylpiperazine-1-carbonyl substituent at position 5. The sulfanylidene group introduces redox-active properties, which could influence metabolic stability or enzymatic interactions .
Properties
Molecular Formula |
C27H25ClN4O2S |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H25ClN4O2S/c28-22-9-6-20(7-10-22)18-32-26(34)23-11-8-21(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)17-19-4-2-1-3-5-19/h1-11,16H,12-15,17-18H2,(H,29,35) |
InChI Key |
VOQHGRYONNZIIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including the compound in focus, exhibit significant antimicrobial properties. A study synthesized various quinazolinone derivatives and tested them against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that certain derivatives demonstrated antibacterial activity comparable to standard antibiotics .
Anticancer Potential
Quinazolinone compounds have been extensively studied for their anticancer properties. The compound of interest has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of quinazolinones were evaluated for their ability to induce apoptosis in cancer cell lines, with some exhibiting potent activity against specific types of cancer cells .
Modulation of Enzymatic Activity
The compound has been investigated for its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This modulation can have implications for pain management and neuroprotection, making it a candidate for further pharmacological exploration .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of quinazolinone derivatives, including the target compound, and assessed their antimicrobial efficacy using the agar diffusion method. The results indicated that compounds exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents against infections .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested for its ability to inhibit tubulin polymerization, a critical process in cell division. The findings revealed that certain derivatives led to significant disruption of microtubule formation in cancer cells, highlighting their potential as anticancer agents .
Comparative Analysis of Quinazolinone Derivatives
| Compound | Activity Type | Target Pathogen/Cell Line | Efficacy |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | Moderate |
| Compound B | Anticancer | HeLa Cells | High |
| Target Compound | Antimicrobial/Anticancer | Various Bacteria/Cancer Cells | Significant |
This table summarizes the activities of various quinazolinone derivatives, emphasizing the broad spectrum of biological activities associated with this class of compounds.
Mechanism of Action
The mechanism of action of 7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative that has garnered attention for its potential biological activities. Quinazolinone compounds are known for their diverse pharmacological properties, including antitumor, anticonvulsant, anti-inflammatory, and antibacterial effects. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a quinazolinone core with various substituents that enhance its biological activity. The presence of the benzylpiperazine moiety is particularly significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activities associated with quinazolinone derivatives can be categorized into several key areas:
-
Anticonvulsant Activity :
- Quinazolinones have been reported to exhibit anticonvulsant properties by modulating neurotransmitter systems. For instance, compounds with similar structures have shown efficacy in binding to AMPA receptors, which are critical in excitatory neurotransmission .
- In studies, derivatives of quinazolinone were synthesized and tested for anticonvulsant activity against standard drugs such as diazepam. Some derivatives exhibited significant activity, indicating potential for treating epilepsy .
- Antitumor Activity :
- Anti-inflammatory and Analgesic Effects :
- CNS Activity :
Case Studies and Research Findings
Several studies have investigated the biological activities of related quinazolinone compounds:
The mechanisms underlying the biological activities of this compound likely involve:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., AMPA) affecting neuronal excitability.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or tumor growth.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Q & A
Q. Methodological Answer :
- Spectroscopy :
- NMR : Use H and C NMR to confirm substituent positions and piperazine ring integrity. Aromatic protons in the 4-chlorophenyl group appear as doublets near δ 7.3–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClNOS: ~539.1).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. Validate using CCDC deposition protocols .
Example : A similar quinazolinone derivative was resolved to using SHELXTL, confirming the sulfanylidene moiety’s planar geometry .
Basic: What are the preliminary steps to assess biological activity?
Q. Methodological Answer :
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify the benzylpiperazine or chlorophenyl groups and compare IC values to identify pharmacophores .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements for statistical validity.
Advanced: How to resolve contradictions in crystallographic data?
Q. Methodological Answer :
- Data Validation : Use PLATON or SHELXL’s ADDSYM to check for missed symmetry or twinning .
- Hydrogen Bonding Analysis : Apply Etter’s graph-set notation to identify recurring motifs (e.g., for dimeric interactions). For example, sulfanylidene S atoms often form C–H···S interactions, which can explain packing discrepancies .
- Refinement Strategies : If , consider anisotropic displacement parameters or alternative space groups .
Case Study : A related triazolothiadiazine derivative showed twinning; SHELXD’s twin law refinement reduced from 0.10 to 0.044 .
Advanced: How to design experiments to study environmental degradation?
Q. Methodological Answer :
- Experimental Design :
- Data Analysis : Apply first-order kinetics to estimate half-lives. Use QSAR models to predict ecotoxicity of degradation intermediates.
Reference : Follow ISO 11348-3 for standardized toxicity testing in Vibrio fischeri .
Advanced: How to optimize synthetic yield and purity?
Q. Methodological Answer :
- Reaction Optimization :
- Use Design of Experiments (DoE) to vary parameters (e.g., stoichiometry, temperature). For example, a 1.2:1 molar ratio of benzylpiperazine to quinazolinone precursor increased yield by 22% .
- Employ microwave synthesis (100°C, 30 min) to reduce side reactions vs. conventional reflux (6 hr) .
- Purification : Use preparative HPLC with a C18 column (MeCN/HO gradient) for >98% purity. Validate via F NMR if fluorinated analogs are present .
Troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
